1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.
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Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and associated research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and a urea functional group, contributing to its biological interactions. Its molecular formula is C21H22N2O6, with a molecular weight of approximately 398.41 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the benzo[d][1,3]dioxole scaffold. For instance, derivatives of benzo[d][1,3]dioxole have shown significant antitumor activity against various cancer cell lines.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have demonstrated significant antiproliferative effects in various cancer cell lines. For example, one study reported IC50 values for related compounds as low as 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed, with studies indicating that these compounds can influence mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at specific phases, contributing to their antiproliferative effects .
Research Findings and Case Studies
A selection of studies provides insight into the biological activity of related compounds:
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-20-8-14(11-24(20)15-2-4-16-19(9-15)28-6-5-27-16)23-21(26)22-10-13-1-3-17-18(7-13)30-12-29-17/h1-4,7,9,14H,5-6,8,10-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFLCUAKSLGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.